

# synthesis of Pigment Red 214 using 2,5-Dichlorobenzene-1,4-diamine

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## Compound of Interest

Compound Name: 2,5-Dichlorobenzene-1,4-diamine

Cat. No.: B146562

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## Application Notes: Synthesis of C.I. Pigment Red 214

### Introduction

C.I. Pigment Red 214 is a high-performance disazo condensation pigment known for its bluish-red hue, high color strength, and excellent fastness properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its robustness, including good resistance to light, heat, and chemicals, makes it a preferred colorant in demanding applications such as automotive paints, industrial coatings, high-quality printing inks, and for coloring various polymers like PVC, PE, and PP.[\[2\]](#)[\[4\]](#)[\[5\]](#)

The molecular structure of Pigment Red 214 is built upon a central diamine core, which links two monoazo dye units. The synthesis protocol detailed here utilizes **2,5-Dichlorobenzene-1,4-diamine** as this crucial central building block.[\[2\]](#)[\[6\]](#) The overall process is a multi-step synthesis that involves diazotization, azo coupling, and a final condensation reaction.[\[2\]](#) The presence of chlorine atoms in the structure, contributed by both the initial diazo component (2,5-dichloroaniline) and the central diamine, significantly enhances the lightfastness and thermal stability of the final pigment.[\[6\]](#)

These notes provide a comprehensive protocol for the synthesis of Pigment Red 214, intended for researchers in materials science, organic chemistry, and industrial pigment development.

## Data Presentation: Physicochemical Properties

A summary of the key properties for the central reactant and the final pigment product is provided below.

Property	2,5-Dichlorobenzene-1,4-diamine	C.I. Pigment Red 214
Synonyms	1,4-Diamino-2,5-dichlorobenzene, 2,5-Dichloro-p-phenylenediamine	Disazo Red BN, Cromophthal Red BN, Novoperm Red BN
CAS Number	20103-09-7[7]	40618-31-3[1]
C.I. Number	-	200660[1]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub> [7]	C <sub>40</sub> H <sub>22</sub> Cl <sub>6</sub> N <sub>6</sub> O <sub>4</sub> [2]
Molecular Weight	177.03 g/mol [7]	863.38 g/mol [2]
Appearance	Colorless to pale yellow transparent liquid or solid[7]	Red powder[5]
Melting Point	164-166 °C (decomposes)[7] [8]	-
Boiling Point	303.7 ± 37.0 °C at 760 mmHg[7]	-
Thermal Stability	-	Stable up to 200-300 °C[2]
Key Applications	Intermediate in pigment synthesis[7]	Plastics, paints, coatings, printing inks[2][4]

## Experimental Protocols

The synthesis of Pigment Red 214 is a multi-stage process. It begins with the creation of a monoazo intermediate, which is then converted to an acyl chloride. Two equivalents of this acyl chloride are subsequently condensed with one equivalent of **2,5-Dichlorobenzene-1,4-diamine**.

## Part A: Synthesis of Monoazo Acyl Chloride Intermediate

### Step 1: Diazotization of 2,5-Dichloroaniline

- Prepare an acidic solution by adding 2,5-dichloroaniline to a hydrochloric acid medium in a reaction vessel equipped with a stirrer and a cooling system.
- Cool the mixture to 0-5 °C using an ice bath.[\[9\]](#)
- Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) to the stirred suspension. Maintain the temperature strictly between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.[\[10\]](#)[\[11\]](#)
- Continue stirring for approximately 30-60 minutes after the addition is complete to ensure the diazotization reaction goes to completion. The formation of the diazonium salt is a critical first step in azo dye synthesis.[\[11\]](#)[\[12\]](#)

### Step 2: Azo Coupling Reaction

- In a separate vessel, prepare a solution or suspension of the coupling component, 2-hydroxy-3-naphthoic acid, typically in an alkaline aqueous medium to facilitate dissolution.
- Cool the coupling component solution to 0-10 °C.
- Slowly add the cold diazonium salt solution prepared in Step 1 to the cold coupling component solution with vigorous stirring.
- Maintain the low temperature and control the pH of the reaction mixture as the coupling reaction proceeds. This electrophilic aromatic substitution reaction forms the monoazo dye intermediate.[\[13\]](#)[\[14\]](#)
- After the addition is complete, allow the reaction to stir for several hours to ensure maximum yield of the precipitated monoazo dye.
- Filter the resulting precipitate, wash it thoroughly with water to remove residual salts and acids, and dry the product.

### Step 3: Conversion to Acyl Chloride

- Suspend the dried monoazo dye from Step 2 in an inert, high-boiling organic solvent such as o-dichlorobenzene.
- Add a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ), to the suspension.[2] This reaction converts the carboxylic acid group of the 2-hydroxy-3-naphthoic acid moiety into a more reactive acyl chloride.
- Gently heat the mixture under reflux until the reaction is complete, which can be monitored by the cessation of gas ( $\text{HCl}$  and  $\text{SO}_2$ ) evolution.
- The resulting product, a monoazo acyl chloride, is typically used directly in the next step without isolation.

## Part B: Condensation with 2,5-Dichlorobenzene-1,4-diamine

### Step 4: Condensation Reaction

- Prepare a solution of **2,5-Dichlorobenzene-1,4-diamine** in a suitable high-boiling organic solvent (e.g., o-dichlorobenzene) and heat it to approximately 110 °C.[15]
- Slowly add the hot solution of the monoazo acyl chloride intermediate (from Part A) to the heated **2,5-Dichlorobenzene-1,4-diamine** solution. The stoichiometry is critical: two moles of the monoazo acyl chloride react with one mole of the diamine.[1]
- After the addition is complete, raise the temperature of the reaction mixture to 140-145 °C and stir for several hours to drive the condensation reaction to completion.[15] During this step, the crude Pigment Red 214 will precipitate from the solution.

## Part C: Pigmentation Treatment (Finishing)

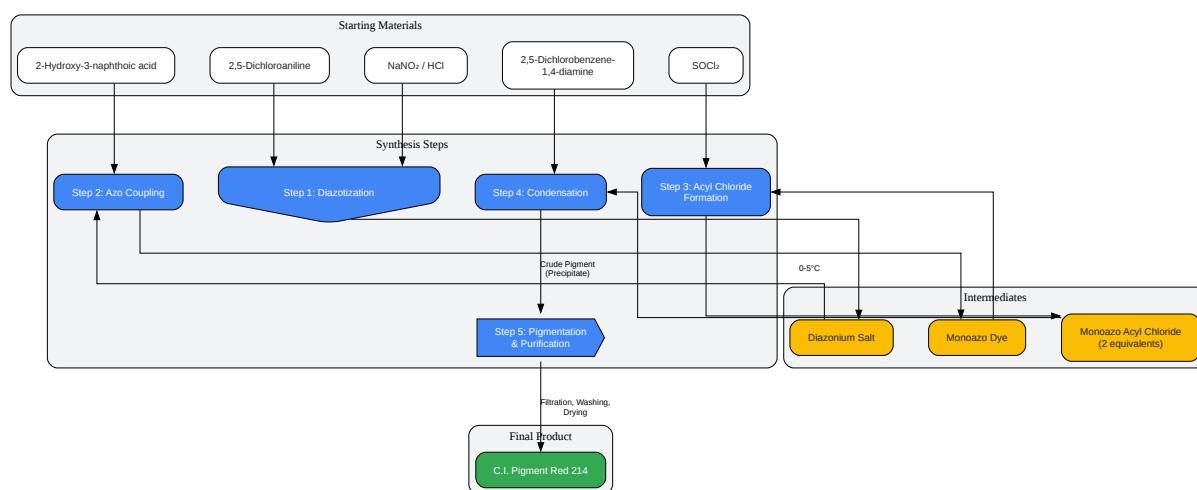
### Step 5: Isolation and Purification

- Cool the pigment suspension to room temperature.
- Add a non-solvent, such as warm methanol, to the suspension to fully precipitate the pigment and wash away impurities.[15]

- Heat the mixture briefly (e.g., to 60 °C) before filtering the solid product.[15]
- Wash the filter cake sequentially with warm methanol and then with water to remove residual solvent and by-products.[15]
- Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) to yield the purified C.I. Pigment Red 214.

## Visualizations

The following diagram illustrates the experimental workflow for the synthesis of C.I. Pigment Red 214.

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